molecular formula C12H10ClNO B14117351 5-Chloro-2-(3-methoxyphenyl)pyridine

5-Chloro-2-(3-methoxyphenyl)pyridine

Cat. No.: B14117351
M. Wt: 219.66 g/mol
InChI Key: VKHYDKOPGIGUEK-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Chloro-2-(3-methoxyphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of an aryl halide with an arylboronic acid. The reaction conditions often include the use of a base such as potassium phosphate (K3PO4) and a solvent mixture of 1,4-dioxane and water, with the reaction being carried out at elevated temperatures (around 90°C) for an extended period (e.g., 18 hours) .

Industrial Production Methods

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The choice of reagents, catalysts, and solvents would be optimized for cost-effectiveness and efficiency. Additionally, industrial processes would incorporate steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methoxyphenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(3-methoxyphenyl)pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The exact pathways and targets would vary based on the specific derivative or analog being studied. For example, it may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activity in neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.

    3-Methoxy-2-chloropyridine: Similar in structure but with different positioning of the methoxy and chloro groups.

Uniqueness

5-Chloro-2-(3-methoxyphenyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

5-chloro-2-(3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10ClNO/c1-15-11-4-2-3-9(7-11)12-6-5-10(13)8-14-12/h2-8H,1H3

InChI Key

VKHYDKOPGIGUEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)Cl

Origin of Product

United States

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